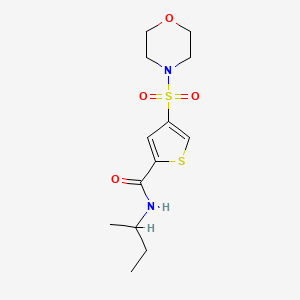

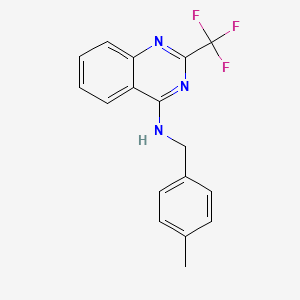

N-(sec-butyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related morpholine derivatives often involves sequential reactions that include ring-opening of oxiranes, sulfonylation, and cyclization processes. For instance, enantiopure 2,6-disubstituted morpholines have been synthesized through these methods, demonstrating the complex chemistry involved in creating such compounds (Foschi et al., 2017).

Molecular Structure Analysis

Molecular structure analyses of similar compounds reveal intricate details about their crystal structures and the spatial arrangement of atoms within the molecule. For example, studies on morpholino derivatives show specific crystal systems and space groups, indicating the precise molecular geometry of these compounds (Lu et al., 2017).

Chemical Reactions and Properties

Morpholine derivatives participate in various chemical reactions, highlighting their reactivity and functional versatility. For example, the selective synthesis of monoprotected N-sulfinyl amino alcohols through a double sulfinylation/hydrolysis strategy showcases the chemical reactivity of these compounds (Fritz et al., 2011).

Physical Properties Analysis

The physical properties of morpholine derivatives, including solubility, melting points, and crystalline structure, are crucial for understanding their behavior in various conditions. For instance, the crystal and molecular structure studies provide insights into the physical characteristics of these compounds and their interactions with other molecules (Remko et al., 2010).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, stability under different conditions, and potential for forming new bonds, are essential for exploring the applications of morpholine derivatives. Research on the synthesis of biodegradable polyesteramides with pendant functional groups illustrates the diverse chemical functionalities of these compounds (Veld et al., 1992).

Applications De Recherche Scientifique

Metabolism and Pharmacokinetics

- The study by Renzulli et al. (2011) on the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist, in humans highlights the comprehensive metabolic pathway and elimination profile of the compound. The research provides insights into how the drug is processed within the body, indicating significant metabolism and principal elimination via feces. This study contributes to understanding the pharmacokinetics of similar compounds, including N-(sec-butyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide, by outlining the importance of evaluating metabolic pathways and elimination mechanisms for pharmaceutical compounds (Renzulli et al., 2011).

Pharmacodynamics and Efficacy

- Barrett et al. (1994) conducted research on MK‐383, a selective non‐peptide platelet glycoprotein‐IIb/IIIa receptor antagonist, assessing its pharmacodynamics and efficacy. The study offers insights into the potential therapeutic applications of receptor antagonists, including how they may prevent occlusive thrombus formation in blood vessels. Such research is relevant to the development and scientific application of N-(sec-butyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide by illustrating the mechanisms through which receptor antagonists can exert their effects and the potential clinical benefits they may offer (Barrett et al., 1994).

Safety and Therapeutic Potential

- The utilization of N-butyl-2-cyanoacrylate in medical procedures provides a direct application of related compounds in clinical settings. Seewald et al. (2008) evaluated the safety and efficacy of N-butyl-2-cyanoacrylate for bleeding gastric fundal varices, using a standardized injection technique. This study is pertinent to understanding the therapeutic potential and safety profile of N-(sec-butyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide in similar medical applications, emphasizing the importance of delivery method and safety in the development of therapeutic agents (Seewald et al., 2008).

Propriétés

IUPAC Name |

N-butan-2-yl-4-morpholin-4-ylsulfonylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4S2/c1-3-10(2)14-13(16)12-8-11(9-20-12)21(17,18)15-4-6-19-7-5-15/h8-10H,3-7H2,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTCXOFAMDGCMMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CC(=CS1)S(=O)(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2-fluoro-4-methylphenyl)acetamide](/img/structure/B5568390.png)

![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(1,3-thiazol-4-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5568420.png)

![6-fluoro-4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5568427.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B5568439.png)

![2-methyl-4-{3-[(4-phenyl-1,4-diazepan-1-yl)carbonyl]phenyl}-2-butanol](/img/structure/B5568450.png)

![N-[(3-ethyl-5-isoxazolyl)methyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5568461.png)

![N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5568462.png)

![2-[(4-fluorophenyl)amino]-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5568473.png)

![1-iodo-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5568492.png)